N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide

Oncology Phenotypic Screening Cervical Cancer

N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide (CAS 1170244-91-3) is a synthetic small molecule classified as a benzothiazole–furan–carboxamide sulfonamide hybrid. The compound integrates three pharmacophoric heterocyclic systems—benzothiazole, furan, and pyridine—linked via a sulfamoyl bridge.

Molecular Formula C18H14N4O4S2
Molecular Weight 414.45
CAS No. 1170244-91-3
Cat. No. B2626375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide
CAS1170244-91-3
Molecular FormulaC18H14N4O4S2
Molecular Weight414.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CN=CC=C4
InChIInChI=1S/C18H14N4O4S2/c23-17(22-18-21-13-5-1-2-6-15(13)27-18)14-7-8-16(26-14)28(24,25)20-11-12-4-3-9-19-10-12/h1-10,20H,11H2,(H,21,22,23)
InChIKeyHFTCZEVDBMGXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide (CAS 1170244-91-3): Core Chemical Identity and Procurement-Relevant Classification


N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide (CAS 1170244-91-3) is a synthetic small molecule classified as a benzothiazole–furan–carboxamide sulfonamide hybrid. The compound integrates three pharmacophoric heterocyclic systems—benzothiazole, furan, and pyridine—linked via a sulfamoyl bridge [1]. Its molecular formula is C20H16N4O4S2 (MW 414.45). Publicly available bioactivity data are extremely limited; a single PubChem BioAssay entry records antiproliferative activity against human HeLa cervical carcinoma cells, with at least one replicate exhibiting an IC50 ≤ 1 µM after 48 h incubation by WST-8 assay [2]. No head-to-head comparative studies against defined analogs have been published in the peer-reviewed literature indexed in PubMed, and no patent has been identified that explicitly claims this CAS number with quantitative structure–activity relationship data.

Why Generic Substitution Fails for N-(1,3-Benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide: Structural Determinants of Non-Interchangeability


In-class compounds containing benzothiazole or sulfamoyl-furan motifs cannot be assumed to be functionally interchangeable with N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide. The regiospecific placement of the N-(pyridin-3-ylmethyl) substituent on the sulfamoyl group, combined with the benzothiazol-2-yl carboxamide linkage, creates a hydrogen-bond donor/acceptor constellation that is topologically distinct from simple positional isomers (e.g., pyridin-2-yl or pyridin-4-yl analogs) [1]. Even minor structural permutations in this scaffold family can invert selectivity profiles across kinase targets; for related thiazole–pyridine carboxamide derivatives disclosed in Incyte Corporation patents, sub-nanomolar Pim kinase inhibitors lose >100-fold potency when the sulfamoyl substitution pattern is altered [2]. Until quantitative selectivity profiling or X-ray co-structures become available for this specific compound, procurement decisions based purely on scaffold similarity carry a high risk of functional misassignment.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide: What the Data Actually Show


Antiproliferative Activity in HeLa Cervical Carcinoma Cells vs. Library Baseline

In a PubChem-deposited HTS dataset (AID 1259361), N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide demonstrated concentration-dependent inhibition of HeLa cell proliferation over 48 h, with at least one replicate registering an IC50 ≤ 1 µM by WST-8 assay. Among 6 compounds tested in this panel, 3 were classified as Active and 1 met the ≤1 µM potency threshold, placing the target compound in the top-tier subset of this limited screening set [1]. No comparator data for a named structural analog are available within this assay; the activity is benchmarked only against the screening library aggregate.

Oncology Phenotypic Screening Cervical Cancer

Structural Differentiation from Pyridin-2-yl and Pyridin-4-yl Sulfamoyl Regioisomers: Predicted Binding-Pose Divergence

The sulfamoyl N-substitution at the pyridine 3-position (meta) in the target compound is expected to project the pyridine nitrogen lone pair into a geometrically distinct vector compared to the corresponding 2-pyridyl or 4-pyridyl analogs. In related thiazole–pyridine carboxamide Pim kinase inhibitors, moving the pyridine attachment from the 3- to the 4-position altered the hinge-binding hydrogen-bond network and reduced Pim-1 IC50 by >10-fold in multiple matched-pair examples [1]. Although no direct docking or crystallographic data exist for this specific compound, the regioisomeric distinction constitutes a class-level inference of non-equivalence that is mechanistically grounded.

Medicinal Chemistry Kinase Selectivity Molecular Recognition

Furan-2-carboxamide vs. Thiophene-2-carboxamide Core: Heteroatom-Dependent Electronic Modulation

The furan-2-carboxamide core in the target compound contrasts with the thiophene-2-carboxamide core found in several commercially available benzothiazole-sulfonamide analogs (e.g., CAS 1169953-21-2). Furan oxygen introduces greater polarity (clogP reduction of ~0.4–0.6 log units vs. thiophene) and alters the electron density of the carboxamide carbonyl, affecting hydrogen-bond acceptor strength [1]. While no head-to-head solubility or permeability comparison has been reported, the physicochemical divergence alone means the furan analog cannot serve as a direct surrogate for thiophene-containing compounds in any biological assay.

Bioisosterism ADME Solubility

Benzothiazole Substituent Absence: Differentiated from 6-Ethoxy and 6-Methyl Benzothiazole Analogs

The parent benzothiazole ring in the target compound lacks the 6-ethoxy or 6-methyl substituents present in several close analogs (e.g., CAS 1169953-21-2, CAS 1172867-56-9). In benzothiazole-containing kinase inhibitors, 6-alkoxy substituents frequently occupy a lipophilic pocket and can enhance potency against specific kinases while introducing CYP450 metabolic liabilities [1]. The unsubstituted benzothiazole therefore represents a distinct selectivity and metabolic profile, although experimental confirmation is lacking. Procurement of a 6-substituted analog would yield a compound with different target engagement and clearance properties.

Kinase Profiling CYP Metabolism Selectivity

Best-Validated Research and Procurement Application Scenarios for N-(1,3-Benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide


Oncology Phenotypic Screening: HeLa and Broader Cervical Carcinoma Panel Expansion

The confirmed sub-micromolar antiproliferative activity in HeLa cells positions this compound as a starting point for cervical cancer phenotypic screening campaigns. Researchers may procure this compound to benchmark against a panel of cervical carcinoma lines (e.g., SiHa, CaSki, C-33A) using equivalent WST-8 or MTT viability protocols, generating the intra-class comparison data that are currently absent [1].

Regioisomeric Selectivity Profiling in Kinase Inhibitor Discovery

Given the structural relationship to the Incyte Pim kinase inhibitor series, this compound serves as a probe for establishing pyridine regioisomer selectivity SAR. Procurement of this 3-pyridylmethyl isomer, alongside the 2- and 4-pyridylmethyl synthetic counterparts, enables direct biochemical IC50 profiling against Pim-1, Pim-2, and Pim-3 isoforms, addressing the critical question of whether the meta substitution provides a selectivity advantage [1].

Furan vs. Thiophene Core Physicochemical Comparison Studies

The furan-2-carboxamide core makes this compound useful in systematic bioisostere comparison studies. By procuring the target compound and its thiophene-2-carboxamide direct analog, researchers can generate matched-pair thermodynamic solubility, Log D, and artificial membrane permeability data, providing the quantitative differentiation evidence required to guide lead optimization decisions [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.